molecular formula C20H18ClN5O4 B11434018 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethoxyphenyl)acetamide

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11434018
M. Wt: 427.8 g/mol
InChI Key: VBCCOOXRTMXSFS-UHFFFAOYSA-N
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Description

2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

The synthesis of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core. This is followed by the introduction of the 3-chlorophenyl and 2-ethoxyphenyl groups through various organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include various dichloroanilines and Schiff base conjugates, which have different substituents and may exhibit different activities .

Properties

Molecular Formula

C20H18ClN5O4

Molecular Weight

427.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN5O4/c1-2-30-15-9-4-3-8-14(15)22-16(27)11-25-18-17(23-24-25)19(28)26(20(18)29)13-7-5-6-12(21)10-13/h3-10,17-18H,2,11H2,1H3,(H,22,27)

InChI Key

VBCCOOXRTMXSFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2

Origin of Product

United States

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